3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(19-11-3-8-21-9-4-11)18-10-12-14(17-6-5-16-12)13-2-1-7-22-13/h1-2,5-7,11H,3-4,8-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLEKLAEFHSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl pyrazine intermediate: This can be achieved through a condensation reaction between a furan derivative and a pyrazine derivative under acidic or basic conditions.
Introduction of the tetrahydro-2H-pyran-4-yl group: This step may involve a nucleophilic substitution reaction where the intermediate reacts with a tetrahydro-2H-pyran-4-yl halide.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrazine-urea scaffold is structurally distinct from other heterocyclic systems, but comparisons can be drawn with compounds sharing key functional groups:
Key Observations :
- Furan vs.
- Urea vs. Oxadiazole : The urea group (–NH–CO–NH–) offers stronger hydrogen-bonding capacity compared to the oxadiazole in I-2, which may enhance binding to polar enzyme active sites (e.g., kinases or proteases) .
- Oxan-4-yl vs. Hydroxymethyl : The oxan-4-yl group likely confers greater metabolic stability than the hydroxymethyl substituent in pyrazole-based ureas, which may undergo oxidation .
Biological Activity
3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the field of oncology. This compound integrates various functional groups, notably a furan ring, a pyrazine ring, and a urea moiety, which contribute to its unique biological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-(oxan-4-yl)urea |
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 2034570-27-7 |
Biological Activity
Recent studies have highlighted the anticancer and antitumor properties of this compound. It has shown promising results in various assays aimed at evaluating its efficacy against different cancer cell lines.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer types. For instance, the compound has been tested against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), ovarian cancer (OVCAR-4), and breast cancer (MDA-MB-435). The results indicated varying degrees of growth inhibition, with the following GI50 values:
| Cancer Type | GI50 (μM) |
|---|---|
| Non-small cell lung cancer | 25.1 |
| Leukemia | 21.5 |
| Ovarian cancer | 28.7 |
| Breast cancer | 15.9 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. This may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity that regulates cell growth and survival.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in malignant cells.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds within the same chemical class. For example, a recent review highlighted the synthesis and biological evaluation of various urea derivatives, demonstrating their potential as anticancer agents through similar mechanisms of action.
Comparative Analysis
A comparative study was conducted involving structurally related compounds to assess their biological activities:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-(tetrahydro-pyran)} | 17.5 | Antitumor |
| 1-{[3-(furan-2-yl)pyrazin]} | 22.0 | Cytotoxic |
| 1-{(furan)} | 30.0 | Moderate Cytotoxicity |
This table illustrates that variations in structure can lead to significant differences in biological potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
